molecular formula C14H16N2O2 B8726362 Quinolin-2-yl diethylcarbamate CAS No. 117902-17-7

Quinolin-2-yl diethylcarbamate

Cat. No.: B8726362
CAS No.: 117902-17-7
M. Wt: 244.29 g/mol
InChI Key: NIPVCUUMACEMII-UHFFFAOYSA-N
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Description

Quinolin-2-yl diethylcarbamate is a chemical compound with the molecular formula C14H18N2O2. It is an ester derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a quinoline ring, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, diethyl-, 2-quinolinyl ester typically involves the reaction of diethylamine with 2-chloroquinoline in the presence of a base. The reaction proceeds through nucleophilic substitution, where the diethylamine attacks the electrophilic carbon of the 2-chloroquinoline, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and ethanol, and the reaction is typically carried out at room temperature.

Chemical Reactions Analysis

Types of Reactions

Quinolin-2-yl diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring.

Scientific Research Applications

Quinolin-2-yl diethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbamic acid, diethyl-, 2-quinolinyl ester involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, 2-quinolinyl ester
  • Carbamic acid, ethyl-, 2-quinolinyl ester
  • Carbamic acid, propyl-, 2-quinolinyl ester

Uniqueness

Quinolin-2-yl diethylcarbamate is unique due to its specific ester group and the presence of the diethylamine moiety. This imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

117902-17-7

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

quinolin-2-yl N,N-diethylcarbamate

InChI

InChI=1S/C14H16N2O2/c1-3-16(4-2)14(17)18-13-10-9-11-7-5-6-8-12(11)15-13/h5-10H,3-4H2,1-2H3

InChI Key

NIPVCUUMACEMII-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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